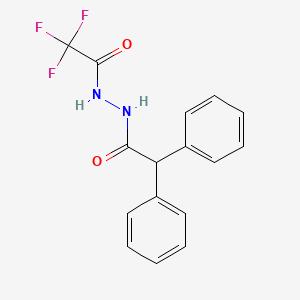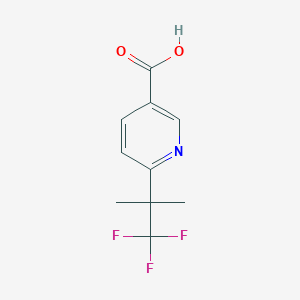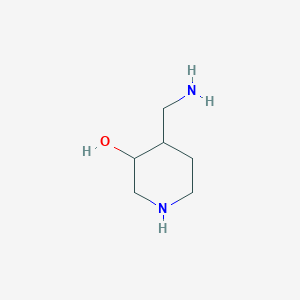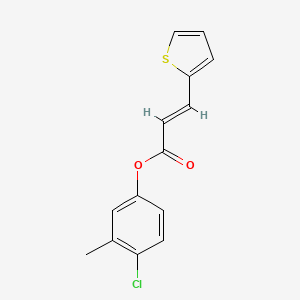
4-chloro-3-methylphenyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate: is an organic compound with the molecular formula C14H11ClO2S It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a thienyl group attached to an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate typically involves the esterification of 4-chloro-3-methylphenol with 3-(2-thienyl)acrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods:
In an industrial setting, the production of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acrylate moiety, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine:
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidases. Its derivatives may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry:
In the industrial sector, 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is utilized in the production of specialty polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block for materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate depends on its specific application. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. In oxidation reactions, the thienyl group undergoes electrophilic attack, resulting in the formation of sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
4-chloro-3-methylphenyl acrylate: Lacks the thienyl group, resulting in different reactivity and applications.
3-(2-thienyl)acrylate:
4-chloro-3-methylphenyl 3-(2-furyl)acrylate: Contains a furan ring instead of a thienyl ring, leading to variations in reactivity and stability.
Uniqueness:
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is unique due to the presence of both a chloro-substituted phenyl ring and a thienyl group. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and electrophiles, making it a valuable compound for various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C14H11ClO2S |
|---|---|
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
(4-chloro-3-methylphenyl) (E)-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C14H11ClO2S/c1-10-9-11(4-6-13(10)15)17-14(16)7-5-12-3-2-8-18-12/h2-9H,1H3/b7-5+ |
InChI-Schlüssel |
SHRPBMUEJNYHDC-FNORWQNLSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OC(=O)/C=C/C2=CC=CS2)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(=O)C=CC2=CC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)
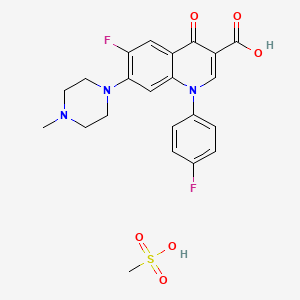

![[2-(Oxidoamino)-2-oxoethyl]phosphonic acid](/img/structure/B14800474.png)
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
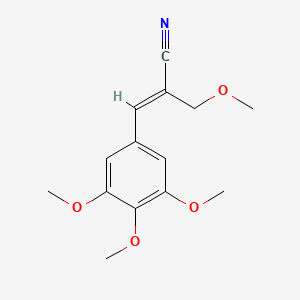
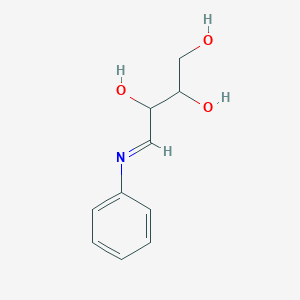
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-phenylcarbamate;2,3-dihydroxybutanedioic acid](/img/structure/B14800511.png)
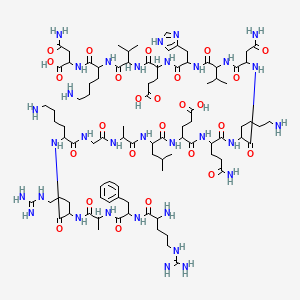
![1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14800517.png)
